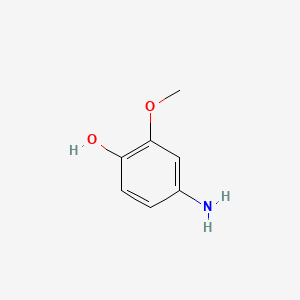

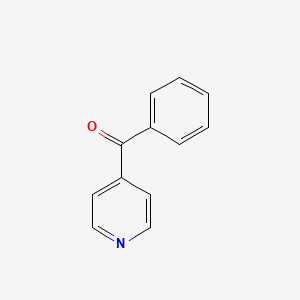

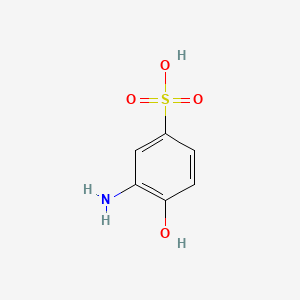

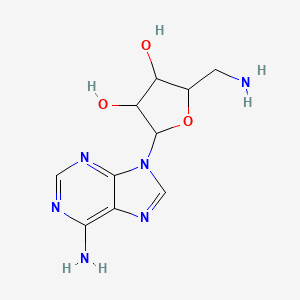

![molecular formula C17H20N4 B1666399 2-メチル-5-(6-フェニルピリダジン-3-イル)オクタヒドロピロロ[3,4-c]ピロール CAS No. 848591-89-9](/img/structure/B1666399.png)

2-メチル-5-(6-フェニルピリダジン-3-イル)オクタヒドロピロロ[3,4-c]ピロール

概要

説明

A-582941は、α7ニコチン性アセチルコリン受容体の部分アゴニストとして作用する新規化合物です。この受容体サブタイプは、海馬と皮質に高度に発現しており、さまざまな認知プロセスに関与しています。 A-582941は、認知機能を向上させる可能性を示しており、神経変性疾患や精神疾患に関連する認知障害に対する影響について研究されています .

科学的研究の応用

A-582941 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor and its role in cognitive processes.

Biology: Investigated for its effects on neuronal signaling and synaptic plasticity.

Medicine: Studied for its potential therapeutic effects on cognitive deficits associated with neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders such as schizophrenia.

Industry: Used in the development of new drugs targeting the alpha 7 nicotinic acetylcholine receptor .

作用機序

A-582941は、α7ニコチン性アセチルコリン受容体に結合して部分アゴニストとして作用することで、その効果を発揮します。この結合は受容体を活性化し、脳内のコリン作動性シグナル伝達を強化します。α7受容体の活性化は、ワーキングメモリ、短期記憶、感覚ゲートなど、認知機能の向上に関連しています。 化合物の効果は、シナプス可塑性と神経細胞の生存に関与する細胞内シグナル伝達経路の調節を介して仲介されます .

類似化合物の比較

A-582941は、A-844606やCHIBA-1001などの他のα7ニコチン性アセチルコリン受容体アゴニストと比較されます。これらの化合物はすべて同じ受容体を標的としていますが、A-582941はα7受容体に対してより高い親和性と選択性を示しています。さらに、A-582941は、その対応物と比較して、より優れた薬物動態特性と中枢神経系への浸透性を示します。 これは、A-582941を治療用途のためのより有望な候補にします .

類似化合物のリスト

- A-844606

- CHIBA-1001

- SSR180711

生化学分析

Biochemical Properties

A-582941 is a highly selective partial agonist of α7 nicotinic acetylcholine receptors (nAChRs) . It modulates the release of multiple neurotransmitters, including acetylcholine (ACh), glutamate, and gamma-aminobutyric acid (GABA) . The nature of these interactions involves binding to the receptor, leading to changes in ion channel permeability and subsequent alterations in neurotransmitter release .

Cellular Effects

The effects of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole on cells are primarily mediated through its interaction with α7 nAChRs . This interaction influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of A-582941 involves its binding to α7 nAChRs . This binding leads to changes in the receptor’s conformation, altering its ion channel permeability . This, in turn, modulates the release of neurotransmitters, influencing neuronal communication and function .

Dosage Effects in Animal Models

In animal models, A-582941 has been shown to improve recognition in a rat model of short-term memory based on olfactory cues . The effects of A-582941 were dose-related, with higher doses leading to a greater reduction in exploration time during the second session compared with the first session . Information on any toxic or adverse effects at high doses is currently lacking.

準備方法

合成ルートと反応条件

A-582941は、化学的にはオクタヒドロ-2-メチル-5-(6-フェニル-3-ピリダジニル)-ピロロ[3,4-c]ピロールとして知られており、複数段階のプロセスで合成されます。 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います .

工業生産方法

A-582941の工業生産には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、化合物の高収率と純度を確保するために、反応条件を最適化することが含まれます。 連続フロー反応器と自動合成プラットフォームを使用すると、生産プロセスの効率と再現性を向上させることができます .

化学反応の分析

反応の種類

A-582941は、次を含むさまざまな化学反応を起こします。

酸化: 化合物はある特定の条件下で酸化されて、酸化された誘導体を形成します。

還元: 還元反応は、化合物上の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたA-582941のさまざまな誘導体があります。 これらの誘導体は、異なる薬理学的特性を持つ可能性があり、さらなる研究に使用することができます .

科学研究への応用

A-582941は、次を含む幅広い科学研究への応用があります。

化学: α7ニコチン性アセチルコリン受容体とその認知プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 神経細胞のシグナル伝達とシナプス可塑性に対する影響について調査されています。

医学: アルツハイマー病などの神経変性疾患や統合失調症などの精神疾患に関連する認知障害に対する潜在的な治療効果について研究されています。

類似化合物との比較

A-582941 is compared with other alpha 7 nicotinic acetylcholine receptor agonists such as A-844606 and CHIBA-1001. While all these compounds target the same receptor, A-582941 has shown higher affinity and selectivity for the alpha 7 receptor. Additionally, A-582941 exhibits better pharmacokinetic properties and central nervous system penetration compared to its counterparts. This makes A-582941 a more promising candidate for therapeutic applications .

List of Similar Compounds

- A-844606

- CHIBA-1001

- SSR180711

特性

IUPAC Name |

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMRUYCIJSNXGB-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848591-89-9 | |

| Record name | A-582941 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-582941 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。